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The table below summarizes the key quantitative data available for gimatecan.

Parameter

Reported
Value

Context | Conditions

Apparent Plasma Half-life

(Mean * SD)

Plasma Lactone Form

Mean Peak Plasma
Concentration (Ctrough)

77 + 37 hours
[1]

Almost 100%
[1]

15 + 18 ng/mL
[1]

Patients with advanced solid tumors, following oral
weekly dosing.

Exists in plasma almost entirely as the
pharmacologically active intact lactone.

Measured 7 days after dosing at the Maximum
Tolerated Dose (MTD).

ICs0 (ESCC cell lines) 4.9nMto 39.6 In vitro anti-proliferation activity against esophageal
nM [2] squamous cell carcinoma.

ICso (Irinotecan in ESCC) 8.1 uMto 37.7  Provided for comparison, showing gimatecan's
UM [2] significantly higher potency.

In Vivo Efficacy (TGl in PDX

models)

81% to 136%
[2]

Tumor Growth Inhibition in various patient-derived
xenograft models of esophageal cancer.
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The data in the table above was generated using the following standardized experimental methods.

Phase | Clinical Trial: Pharmacokinetics and Dose Finding [1]

e Study Population: Adult patients with advanced solid tumors, good performance status, and
adequate organ function.

e Drug Administration: Gimatecan was administered orally once per week for 3 weeks, followed
by one week of rest (one cycle). The study used a classic "3 + 3" design to escalate doses and
determine the Maximum Tolerated Dose (MTD).

e Pharmacokinetic Sampling: Blood plasma samples were collected from patients during the first 28-
day cycle. The specific timing of sample collection after each dose is detailed in the original
publication.

¢ Bioanalytical Method: The concentrations of gimatecan in its intact lactone form and total drug
(lactone + carboxylate) were measured in plasma using a validated high-performance liquid
chromatography (HPLC) method coupled with fluorescence detection.

Preclinical Studies: In-vitro Anti-proliferation and Mechanism [2]
[3]

e Cell Lines: Human cancer cell lines (e.g., ESCC lines EC-109, KYSE450; Gastric cancer lines SNU-
1, HGC27).

e Cell Viability Assay (ICso Determination): Cells were seeded in 96-well plates and treated with a
range of concentrations of gimatecan or a comparator (e.g., irinotecan) for 48-72 hours. Cell viability
was quantified using a Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The ICso
(half-maximal inhibitory concentration) was calculated from the dose-response curves.

e Apoptosis Assay: Apoptosis (programmed cell death) was measured by staining cells with PE-
annexin V and 7-AAD (7-amino-actinomycin D), followed by analysis using flow cytometry [3] [4].

The following diagram illustrates the workflow of the phase I clinical trial that established the foundational

pharmacokinetic data for gimatecan.
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Phase | Clinical Trial Workflow for Gimatecan

Patient Enrollment

Weekly Oral Dosing

PK Blood Sampling

HPLC Analysis

Data Modeling

Lactone Stability (~100%) Trough Concentration

Click to download full resolution via product page

Phase I clinical trial workflow and key PK findings for gimatecan.

Summary of Key Findings and Data Gaps

¢ Half-life and Stability: Gimatecan has a very long half-life, supporting a convenient once-weekly
oral dosing schedule [1]. Its stability in the active lactone form overcomes a major limitation of earlier
camptothecins [5] [1] [6].

¢ High Potency: Preclinical studies consistently show gimatecan is significantly more potent than
irinotecan, with activity in the nanomolar range [2] [3].
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o Data Gap on Tissue Distribution: The search results do not contain specific data on gimatecan's
distribution into various tissues or tumors in humans or animal models. The available in-vivo data
focuses on overall tumor growth inhibition (TGI) in xenograft models without detailing drug
concentration in tissues [2] [3].

How to Proceed with Tissue Distribution Data

Since the core information on tissue distribution is not available in the current search results, you can:

e Consult Specialized Databases: Search for more specific preclinical or imaging studies on
gimatecan using platforms like PubMed, focusing on search terms such as "gimatecan
biodistribution” or "gimatecan pharmacokinetics in xenografts."

e Explore Drug Filings: Regulatory documents from the European Medicines Agency (EMA) or the
manufacturer's clinical trial registrations may contain more detailed preclinical pharmacokinetic data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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